BWA 466C
Description
Properties
CAS No. |
110540-04-0 |
|---|---|
Molecular Formula |
C17H17NO5 |
Synonyms |
BWA 466C |
Origin of Product |
United States |
Pharmacological Characterization and Classification of Bwa 466c
Structural Analogue Relationship to Antimycin A
BWA 466C is identified as a novel structural analogue of Antimycin A. nih.gov Antimycin A is a well-known inhibitor of mitochondrial respiration. Research investigating the effects of this compound on the oxygen consumption of filarial nematodes was conducted in vitro to understand its mechanism of action in comparison to its parent compound.
In these studies, this compound was shown to inhibit oxygen uptake in a manner similar to Antimycin A. However, it was found to be less potent in impairing the respiration of both filarial nematodes and beef heart submitochondrial particles. nih.gov Despite this lower potency in respiration inhibition, this compound demonstrated a significant impact on the viability of the nematodes.
A key distinction in the effects of this compound compared to Antimycin A was observed in the cellular energy levels of the nematodes. While both compounds affected oxygen uptake, treatment with this compound resulted in significantly lower levels of ATP than those observed with Antimycin A. nih.gov Furthermore, this compound markedly reduced glucose consumption and lactate (B86563) output in the nematodes. nih.gov This suggests that this compound's lethal effect on the worms is likely a combination of inhibiting the oxidative pathways of carbohydrate metabolism and affecting glucose transport. nih.gov
Table 1: Comparative Effects of this compound and Antimycin A on Filarial Nematodes
| Feature | This compound | Antimycin A |
|---|---|---|
| Potency in Respiration Inhibition | Less potent | More potent |
| Effect on ATP Levels | Significantly lower | Higher than this compound |
| Impact on Glucose Consumption | Markedly reduced | - |
| Impact on Lactate Output | Markedly reduced | - |
Classification within Benzamide Derivatives
This compound is classified as a benzamide derivative. nih.gov Benzamides are a class of chemical compounds containing a benzene ring linked to an amide group. This structural characteristic is central to their chemical and pharmacological properties. The inclusion of this compound within this class points to a specific chemical scaffold that is recognized for its diverse biological activities. The pharmacological effects of this compound as an antinematodal agent are attributed to its unique structure as a benzamide. nih.gov
Comparative Analysis with Related Anthelmintic Agents
As an antinematodal agent, this compound's activity can be compared with other anthelmintics that also target mitochondrial respiration. The in-vitro studies on this compound included a range of other mitochondrial respiration inhibitors for comparison, such as rotenone, KCN, oligomycin, CCCP, and rafoxanide, all of which also inhibited oxygen uptake. nih.gov
The distinct mechanism of this compound, which involves not only the inhibition of oxidative phosphorylation but also a significant reduction in glucose uptake, provides a basis for its efficacy as an anthelmintic. While it shares the common trait of inhibiting respiration with other compounds, the pronounced effect on ATP levels and glucose metabolism highlights its specific mode of action. nih.gov This combined effect on both energy production pathways likely contributes to its lethal impact on filarial nematodes in vitro. nih.gov
Investigation of Molecular and Cellular Mechanism of Action for Bwa 466c
Mitochondrial Respiration Inhibition Profiling (In Vitro)
In vitro studies have provided insights into how BWA 466C influences mitochondrial respiration, a critical process for aerobic energy production.
Inhibition of Oxygen Uptake in Filarial Nematodes
This compound has been shown to inhibit oxygen uptake in filarial nematodes in vitro. This inhibition is a key indicator of its impact on the mitochondrial respiratory chain, which utilizes oxygen as the final electron acceptor. Along with other compounds tested, such as rotenone, antimycin A, KCN, oligomycin, CCCP, and rafoxanide, this compound inhibited oxygen uptake in filariae. nih.gov
Effects on Beef Heart Submitochondrial Particles
Investigations using beef heart submitochondrial particles have further characterized the effects of this compound on mitochondrial respiration. Submitochondrial particles are a valuable tool for studying the biochemical aspects of the electron transport chain and oxidative phosphorylation. core.ac.ukresearcher.lifenih.gov this compound was found to be less potent than antimycin A in impairing the respiration of beef heart submitochondrial particles. nih.gov
Dose-Response Dynamics in Respiration Inhibition
The inhibitory effects of this compound on respiration exhibit dose-response dynamics. This means that the degree of inhibition is related to the concentration of this compound present. Dose-response studies are crucial for understanding the potency of a compound and the range of concentrations at which it is effective. nih.govunimib.itresearchgate.net While specific dose-response data for this compound's effect on respiration inhibition in filarial nematodes or beef heart submitochondrial particles were not detailed in the provided text, the general principle of dose-response applies to its inhibitory actions on oxygen uptake and mitochondrial function. nih.gov
Impact on Bioenergetic Pathways
Beyond direct effects on respiration, this compound also influences broader bioenergetic pathways within the organism.
Adenosine (B11128) Triphosphate (ATP) Level Modulation
Adenosine Triphosphate (ATP) is the primary energy currency of the cell, and its levels are closely tied to mitochondrial function and glycolysis. ahajournals.orgcsic.esthno.org Studies have shown that while this compound affected oxygen uptake similarly to antimycin A, the resulting levels of ATP were significantly lower than those observed in the presence of antimycin A. nih.gov This suggests that this compound may have additional impacts on energy generation or utilization pathways beyond just inhibiting oxygen consumption in the same manner as antimycin A.
Lactate (B86563) Output Reduction
Investigations into the metabolic effects of this compound have demonstrated a marked reduction in lactate output. In studies examining the effects of this compound on filarial nematodes, treatment with the compound led to a significant decrease in the amount of lactate released by the organisms. nih.gov This observation suggests that this compound interferes with glycolysis, the metabolic pathway that produces lactate as a byproduct, or affects the transport of lactate out of the cell. nih.gov
While specific quantitative data tables detailing the extent of lactate output reduction solely for this compound were not extensively available in the examined literature, the qualitative finding of a "markedly reduced" output highlights a significant metabolic impact. nih.gov This reduction in lactate production is consistent with an alteration in carbohydrate metabolism, potentially linked to impaired glucose utilization or downstream energetic processes.
Influence on Glucose Transport Mechanisms
This observed reduction in glucose consumption by this compound, coupled with the effect on glucose transport seen with a related analogue, suggests that this compound may directly or indirectly impact the cellular machinery responsible for transporting glucose across cell membranes. nih.gov Impaired glucose uptake would consequently affect the availability of substrate for glycolysis and subsequent energy production pathways.
Proposed Mechanisms of Action at the Subcellular Level
Based on the observed effects on oxygen consumption, glucose consumption, and lactate output, the proposed mechanisms of action for this compound at the subcellular level center on its interference with fundamental energy generation pathways. As an analogue of antimycin A, which inhibits mitochondrial complex III, this compound is likely to impact mitochondrial respiration. nih.govumich.edu The reduction in oxygen uptake observed with this compound supports its role as an inhibitor of oxidative pathways involved in carbohydrate metabolism. nih.gov
Furthermore, the significant reduction in glucose consumption and the potential influence on glucose transport mechanisms suggest that this compound disrupts the cell's ability to acquire and process glucose. nih.gov The combined effect of inhibiting oxidative metabolism and potentially impairing glucose uptake is hypothesized to lead to a severe depletion of cellular energy reserves, such as ATP. nih.gov Indeed, studies have shown that while this compound affected oxygen uptake similarly to antimycin A, it resulted in significantly lower ATP levels compared to antimycin A treatment alone. nih.gov This suggests that this compound's impact on energy generation might be more profound or involve additional mechanisms beyond just inhibiting oxygen consumption. Therefore, the proposed subcellular mechanism involves a dual impact on both glucose metabolism and mitochondrial function, leading to a critical energy deficit within the cell. nih.gov
Preclinical Efficacy Assessment of Bwa 466c in Vitro Models
Effects on Filarial Nematode Survival
In vitro investigations have demonstrated that BWA 466C is lethal to filarial nematodes. Studies involving Brugia and Dipetalonema species showed that exposure to this compound resulted in parasite death. nih.gov The lethal effect is likely a consequence of the compound's influence on key metabolic pathways necessary for worm viability. nih.gov Specifically, this compound significantly reduced glucose consumption and lactate (B86563) output in the nematodes, indicating a disruption of carbohydrate metabolism. nih.gov Furthermore, while affecting oxygen uptake, the compound led to significantly lower ATP levels compared to the effects observed with antimycin A, suggesting a profound impact on energy generation critical for survival. nih.gov
Modulation of Filarial Nematode Motility
This compound has been shown to affect the motility of filarial nematodes in vitro. The compound impaired the movement of the worms, a critical function for their survival and pathogenesis within a host. nih.gov This effect on motility is likely linked to the compound's impact on the energy status of the parasite, as reduced ATP levels resulting from metabolic inhibition would directly affect the energy available for muscle function and movement. nih.gov
Comparison of Efficacy with Other Mitochondrial Inhibitors
Studies have compared the effects of this compound on filarial nematodes with those of a range of known mitochondrial respiration inhibitors, including rotenone, antimycin A, KCN, oligomycin, CCCP, and rafoxanide. nih.gov While all tested compounds inhibited oxygen uptake in the filariae, this compound and another analogue, BWA 728C, were found to be less potent than antimycin A in impairing respiration in both filariae and beef heart submitochondrial particles. nih.gov
However, despite being less potent at inhibiting oxygen uptake compared to antimycin A, this compound was lethal to the worms in vitro and significantly affected their motility. nih.gov Notably, this compound caused significantly lower ATP levels in the nematodes than antimycin A, suggesting potentially different or additional mechanisms contributing to energy depletion and worm death beyond simple oxygen uptake inhibition. nih.gov The marked reduction in glucose consumption and lactate output induced by this compound further distinguishes its metabolic effects compared to some other mitochondrial inhibitors. nih.gov
Structure Activity Relationship Sar Hypotheses for Bwa 466c and Analogues
Comparative Potency Analysis with Antimycin A
BWA 466C and BWA 728C have been investigated for their effects on oxygen consumption and energy generation, particularly in the context of filarial nematodes and beef heart submitochondrial particles. Comparative analysis with Antimycin A, a known inhibitor of mitochondrial respiration, reveals differences in potency.
Research indicates that both this compound and BWA 728C inhibit oxygen uptake. However, they were found to be less potent than Antimycin A in impairing the respiration of both filariae and beef heart submitochondrial particles. This suggests that while the analogues retain the ability to interfere with oxidative pathways, structural modifications relative to Antimycin A result in a reduced capacity to inhibit oxygen consumption at equivalent concentrations.
Analysis of Analogues (e.g., BWA 728C) and Differential Effects
Specifically, in the presence of this compound and BWA 728C, ATP levels were significantly lower compared to those observed with Antimycin A. Furthermore, glucose consumption and lactate (B86563) output were markedly reduced by both this compound and BWA 728C. BWA 728C, in particular, was shown to reduce glucose transport. These differential effects suggest that the structural variations between Antimycin A and its analogues, this compound and BWA 728C, may influence not only the inhibition of oxidative phosphorylation but also impact glucose metabolism and transport mechanisms.
The observed data can be summarized in the following table:
| Compound | Effect on Oxygen Uptake (vs. Antimycin A) | Effect on ATP Levels (vs. Antimycin A) | Effect on Glucose Consumption | Effect on Lactate Output | Effect on Glucose Transport |
| Antimycin A | Potent inhibition | Baseline/Reference | Not specified in comparison | Not specified in comparison | Not specified in comparison |
| This compound | Less potent inhibition | Significantly lower | Markedly reduced | Markedly reduced | Not specified |
| BWA 728C | Less potent inhibition | Significantly lower | Markedly reduced | Markedly reduced | Reduced |
Note: Data is based on comparative analysis in filarial nematodes and beef heart submitochondrial particles.
Implications for Future Compound Design
The distinct metabolic profiles induced by this compound and BWA 728C, despite their reduced potency in inhibiting oxygen consumption compared to Antimycin A, provide valuable insights for future compound design. The observation that these analogues lead to significantly lower ATP levels and reduced glucose metabolism, even with less potent respiratory inhibition, suggests that structural modifications can shift the primary impact of the compound on cellular energy pathways.
For instance, the reduction in glucose transport specifically noted with BWA 728C points to structural features in this analogue that may interact with glucose uptake mechanisms in addition to affecting mitochondrial respiration. Future compound design efforts could explore structural variations that selectively target different aspects of energy metabolism, potentially leading to compounds with novel or improved efficacy profiles for specific applications. Understanding which structural changes in this compound and BWA 728C relative to Antimycin A are responsible for the observed differential effects on ATP production, glucose consumption, and glucose transport is crucial for the rational design of new analogues with tailored activities.
Research Methodologies Utilized in Bwa 466c Studies
In Vitro Assay Development for Filarial Nematodes
The evaluation of compounds like BWA 466C often necessitates the development and application of in vitro assays using target organisms such as filarial nematodes. These assays are crucial for assessing the direct effects of the compound on parasite viability, motility, and key physiological processes outside of a host environment. Studies on this compound have investigated its effects on filarial oxygen consumption, energy generation, and survival using in vitro methods nih.gov.
In vitro assays for filarial nematodes typically involve incubating different developmental stages of the parasite, such as microfilariae, larvae (L3 and L4), and adult worms, with varying concentrations of the test compound nih.gov. Established and adapted protocols are utilized to measure drug effects, often focusing on parameters like motility nih.gov. For instance, the effect of compounds on microfilariae motility can be evaluated using image-based approaches nih.gov. These assays provide valuable data on the potency and efficacy of compounds against the parasite in a controlled setting. The use of model organisms like Brugia and Dipetalonema in such in vitro studies is common for evaluating antinematodal agents nih.gov.
Biochemical Assays for Mitochondrial Function
Given that this compound is an analogue of antimycin A, a known inhibitor of mitochondrial respiration, biochemical assays focusing on mitochondrial function are central to understanding its mechanism of action nih.gov. These assays aim to measure the impact of the compound on the intricate processes carried out by mitochondria, particularly oxidative phosphorylation.
Studies on this compound have included incubations with beef heart submitochondrial particles to assess its effect on respiration nih.gov. Various mitochondrial respiration inhibitors, including this compound and antimycin A, have been used for comparison in these assays nih.gov. Techniques such as measuring oxygen uptake are fundamental in evaluating the effect of compounds on mitochondrial respiration nih.gov. High-resolution respirometry (HRR) is a state-of-the-art technique used to measure mitochondrial function in various biological samples, including isolated mitochondria and permeabilized cells or tissues uthsc.edu. This method allows for the assessment of respiratory capacity and the analysis of different mitochondrial pathways and states using substrate-uncoupler-inhibitor-titration (SUIT) protocols uthsc.edu. Measuring oxygen consumption rate (OCR) is a direct quantification of mitochondrial respiration and can be performed in real-time using systems like the Seahorse XF Extracellular Flux Analyzer nih.gov. These biochemical approaches provide detailed insights into how this compound interacts with the mitochondrial electron transport chain and affects cellular respiration.
Cellular Assays for Metabolic Pathway Analysis
Cellular assays can be used to analyze metabolic pathways by measuring the levels of key metabolites or the activity of specific metabolic processes promega.de. Studies on this compound have shown that the compound markedly reduced glucose consumption and lactate (B86563) output in filarial nematodes nih.gov. This suggests an impact on carbohydrate metabolism pathways, potentially linked to the inhibition of oxidative pathways nih.gov. Measuring glucose transport, for example using labeled glucose analogues, can also provide insights into how the compound affects nutrient uptake nih.gov. Assays measuring cellular metabolism can utilize techniques such as bioluminescence-based detection systems that provide quantitative signals proportional to metabolite concentrations promega.de. Analyzing metabolic pathways can involve identifying the topology of the metabolic network and determining metabolic fluxes, which define the cellular phenotype under given conditions nih.gov. Techniques like metabolic flux analysis (MFA) and flux balance analysis (FBA) are computational tools used to analyze cellular metabolism based on the stoichiometry of reactions nih.gov.
Spectrophotometric and Chromatographic Techniques
Spectrophotometric and chromatographic techniques are essential analytical tools used in the study of chemical compounds like this compound for identification, quantification, and analysis of metabolic products.
Spectrophotometry involves measuring the absorption or transmission of light by a sample to determine the concentration of a substance or to study its properties nih.govbrieflands.com. This can be used to quantify specific compounds or to monitor biochemical reactions.
Chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), is used to separate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase nih.govbrieflands.comnih.gov. This allows for the isolation and identification of this compound or its metabolites. Coupled techniques, such as HPLC coupled with UV/Vis spectroscopy (HPLC-DAD) or gas chromatography-mass spectrometry (GC-MS), provide powerful means for separating and identifying compounds based on their chromatographic behavior and spectral properties nih.govresearchgate.netpan.olsztyn.pl. While the provided search results did not explicitly detail the specific spectrophotometric or chromatographic methods used directly on this compound itself, these techniques are standard in chemical and biological research for analyzing compounds and their effects on metabolic processes, such as quantifying metabolites or analyzing reaction products nih.govnih.govnih.gov.
Future Directions and Translational Research Avenues
Elucidation of Complete Molecular Targets
A critical future direction for BWA 466C involves the comprehensive identification and characterization of its complete molecular targets in helminth parasites. Understanding the specific proteins or pathways that this compound interacts with is fundamental to establishing its mechanism of anthelmintic action. While some anthelmintics target neuromuscular coordination by acting on receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs) or glutamate-gated chloride channels, others interfere with cellular integrity, metabolism, or protective mechanisms against host immunity msdvetmanual.commerckvetmanual.com. For instance, benzimidazoles disrupt tubulin-microtubule equilibrium, essential for parasite function saskoer.ca. Identifying the precise binding sites and downstream effects of this compound within parasitic worms would provide crucial insights into how it exerts its effects and could reveal novel targets for anthelmintic development. Research into adenosine (B11128) receptor agonists, a potential structural class for this compound given historical context, has shown they can modulate cholinergic neurotransmission nih.gov. Exploring if this compound interacts with similar pathways in helminths could be a valuable research direction.
Exploration of Broader Spectrum Anthelmintic Activity
Current anthelmintics often have varying efficacy against different helminth species and developmental stages saskoer.canih.govfrontiersin.org. Future research should investigate the spectrum of anthelmintic activity of this compound across a diverse range of parasitic worms, including nematodes, trematodes, and cestodes. Evaluating its efficacy against both adult and larval stages is also important. Studies on other compounds have shown differential activity depending on the parasite species and life stage saskoer.canih.gov. For example, piperazine (B1678402) is primarily effective against ascarids and less so against migrating larval stages saskoer.ca. Triclabendazole, while showing in vitro activity against several helminths, demonstrated in vivo efficacy primarily against Fasciola hepatica. nih.gov. Assessing this compound against a broad panel of relevant parasites would determine its potential as a broad-spectrum treatment or if it possesses more narrow, targeted activity.
Development of Advanced Preclinical Models (Beyond In Vitro)
While in vitro studies provide initial insights into a compound's activity, advanced preclinical models are essential for evaluating efficacy in a more complex biological context. Future research on this compound should move beyond basic in vitro assays to include more sophisticated models. This could involve using whole-organism screens with model nematodes like Caenorhabditis elegans, which is amenable to high-throughput screening and genetic studies nih.govnih.gov. Subsequently, studies in relevant host-parasite models are crucial to assess efficacy in a living system, considering factors like absorption, distribution, metabolism, and excretion within the host. Such in vivo models are vital for understanding the compound's performance under conditions that mimic natural infections.
Strategies for Enhanced Efficacy and Mechanistic Insight
Future work should focus on strategies to potentially enhance the efficacy of this compound and gain deeper mechanistic insight. This could involve exploring different formulations or delivery methods to improve bioavailability at the site of infection. Investigating potential synergistic effects when used in combination with existing anthelmintics is another important area, especially in the face of rising anthelmintic resistance scops.org.ukmoredun.org.uk. Furthermore, detailed studies into the cellular and biochemical effects of this compound within the parasite, potentially using techniques like transcriptomics or proteomics, could provide a more complete picture of its mode of action and identify markers of susceptibility or resistance nih.gov.
Computational Approaches for Analog Design and Prediction (e.g., QSAR, Docking)
Computational approaches can significantly accelerate the development of new anthelmintics. Future research on this compound should utilize techniques such as Quantitative Structure-Activity Relationships (QSAR) and molecular docking. QSAR models can help identify structural features of this compound that are critical for its anthelmintic activity, guiding the design of more potent analogs. Molecular docking studies can predict how this compound interacts with potential target molecules identified in helminths, providing insights into binding affinity and orientation frontiersin.orgijpsr.comnih.govjyoungpharm.org. These in silico methods can prioritize compounds for synthesis and testing, reducing the time and cost associated with traditional drug discovery pipelines. Studies on other potential anthelmintics have successfully employed docking to understand interactions with targets like succinate (B1194679) dehydrogenase or beta-tubulin frontiersin.orgnih.govjyoungpharm.org.
Q & A
Basic Research Questions
Q. How should researchers design experiments using BWA for NGS read alignment to ensure reproducibility?
- Methodological Answer:
- Step 1: Define clear research objectives (e.g., variant discovery, transcriptome alignment) and select appropriate BWA algorithms (BWA-MEM for long reads, BWA-backtrack for short reads) based on sequencing technology .
- Step 2: Document alignment parameters (e.g., seed length, mismatch penalty) in the research protocol to ensure reproducibility, adhering to principles of research integrity .
- Step 3: Validate alignment outputs using quality metrics (e.g., mapping rate, insert size distribution) and cross-check with secondary tools like SAMtools .
- Step 4: Archive raw data, scripts, and parameter logs in repositories such as GitHub or Zenodo to meet transparency standards .
Q. What key parameters influence BWA alignment accuracy in whole-genome sequencing studies?
- Methodological Answer:
- Critical Parameters:
Seed Length: Shorter seeds increase sensitivity but may raise false positives in repetitive regions .
Mismatch Tolerance: Adjust based on expected sequencing error rates (e.g., Illumina vs. PacBio) .
Clipping Penalty: Optimize to balance split-read detection and over-fragmentation .
- Validation: Compare BWA outputs with Bowtie2 or Novoalign to assess consistency, especially in low-complexity regions .
Advanced Research Questions
Q. How can researchers resolve contradictions between BWA alignment results and alternative tools (e.g., Bowtie2) in variant calling pipelines?
- Methodological Answer:
- Step 1: Perform systematic benchmarking using gold-standard datasets (e.g., GIAB) to quantify tool-specific biases .
- Step 2: Apply statistical frameworks (e.g., McNemar’s test) to evaluate discordant variant calls and identify regions with high algorithmic divergence .
- Step 3: Integrate orthogonal validation (e.g., Sanger sequencing) for discordant loci to resolve ambiguity .
- Step 4: Document discrepancies in the "Uncertainties" section of the manuscript, following reporting guidelines for transparency .
Q. What strategies optimize BWA parameters for analyzing highly polymorphic regions (e.g., HLA loci) in population genomics?
- Methodological Answer:
- Strategy 1: Use BWA-MEM with relaxed alignment thresholds (
-Aand-Bparameters) to accommodate high variability . - Strategy 2: Supplement BWA with graph-based aligners (e.g., HISAT2) to capture structural variations missed by linear reference alignment .
- Strategy 3: Perform haplotype-aware realignment using GATK’s HaplotypeCaller to refine variant calls in polymorphic regions .
- Validation: Leverage population-specific reference panels (e.g., 1000 Genomes Project) to improve accuracy .
Methodological Frameworks for Rigorous Research
Q. How to formulate a FINER-compliant research question when applying BWA to novel transcriptome datasets?
- Methodological Answer:
- FINER Criteria:
Feasible: Ensure access to sufficient computational resources for large-scale RNA-seq alignment .
Novel: Investigate understudied isoforms or non-coding RNAs by integrating BWA with StringTie or Cufflinks .
Ethical: Address data privacy concerns when using human-derived sequences (e.g., GDPR compliance) .
Relevant: Align with NIH priorities (e.g., functional annotation of lncRNAs) .
- PICO Framework Example:
- Population: Human hepatocellular carcinoma samples.
- Intervention: BWA-based alignment for detecting fusion transcripts.
- Comparison: Results from STAR aligner.
- Outcome: Improved sensitivity in fusion gene detection .
Data Integrity and Reporting Standards
Q. How should researchers report BWA-generated data to meet journal requirements (e.g., Beilstein Journal of Organic Chemistry)?
- Methodological Answer:
- Requirement 1: Describe BWA parameters, reference genome version, and quality control steps in the "Methods" section .
- Requirement 2: Deposit raw alignment files (BAM/CRAM) in public repositories (e.g., NCBI SRA) .
- Requirement 3: Disclose computational environment details (e.g., BWA version, OS, RAM allocation) for reproducibility .
- Requirement 4: Use standardized formats (e.g., VCF for variants) and cite tools like SAMtools and GATK in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
